2-(Oxetan-3-yl)acetonitrile

Übersicht

Beschreibung

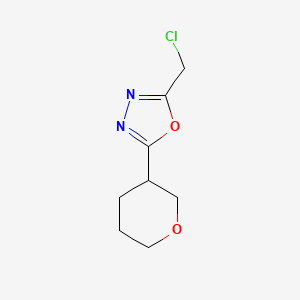

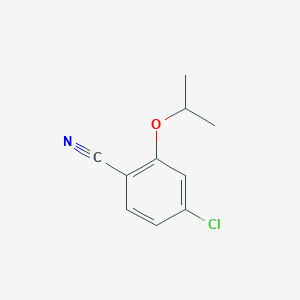

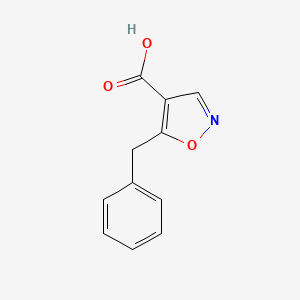

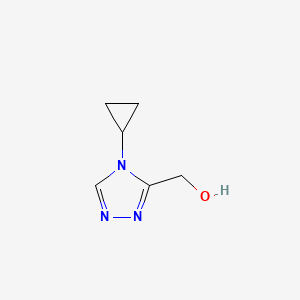

2-(Oxetan-3-yl)acetonitrile, also known as 3-oxetanylacetonitrile, is a chemical compound with the CAS Number: 1350636-97-3 . It has a molecular weight of 97.12 and its molecular formula is C5H7NO . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of oxetanes, including this compound, often involves ring-closing approaches and (formal) [2+2] cycloadditions . For instance, the Paternò-Büchi reaction of N-acyl enamines gives the corresponding protected 3-aminooxetanes . The reactions occur with high diastereoselectivity .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2 . This indicates that the molecule consists of a three-membered oxetane ring attached to an acetonitrile group.Chemical Reactions Analysis

Oxetanes, including this compound, can undergo a variety of chemical reactions. For example, 3-(Silyloxy)oxetanes are obtained by irradiating mixtures of aromatic aldehydes and silyl enol ethers in benzene as the solvent .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The exact physical and chemical properties such as boiling point, melting point, etc., are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Photochemical Cycloreversion and Stereodifferentiation

Research by Pérez-Ruíz, Gil, and Miranda (2005) has shown that oxetanes, including derivatives similar to 2-(Oxetan-3-yl)acetonitrile, undergo photochemical cycloreversion. Their study revealed that in acetonitrile, these compounds exhibit higher photoreactivity compared to other solvents and display significant stereodifferentiation in chloroform due to the folded conformation of the oxetane, facilitating intramolecular electron transfer (R. Pérez-Ruíz, S. Gil, M. Miranda, 2005).

Minisci Reaction for Drug Discovery

Duncton et al. (2009) demonstrated the application of a Minisci reaction, a radical addition method, for introducing oxetan-3-yl groups into heteroaromatic bases. This process has been utilized to modify compounds such as the EGFR inhibitor gefitinib, showcasing the relevance of oxetane derivatives in drug discovery (M. Duncton et al., 2009).

Photodissociation of Acetonitrile Ligands

A study conducted by Tu et al. (2015) on ruthenium polypyridyl complexes with acetonitrile ligands found that photoexcitation leads to selective ligand release. This property is significant for developing light-activated therapeutic agents, where acetonitrile's photodissociation can be harnessed for controlled drug release (Yi-Jung Tu et al., 2015).

Lanthanide Ion Complexes for Luminescence

Research by de Bettencourt-Dias et al. (2007) explored the luminescence of lanthanide ion complexes, where thiophene-derivatized oxetanes played a critical role in achieving high quantum yields for red and green emission. Such complexes have potential applications in materials science for developing new luminescent materials (A. de Bettencourt-Dias et al., 2007).

Synthesis of Heterocyclic Derivatives with Anti-tumor Activities

Wardakhan, Ibrahim, and Zaki (2011) explored the use of 2-(4,5-Dihydro-4-oxothiazol-2-yl)acetonitrile in synthesizing fused heterocyclic derivatives showing significant anti-tumor effects against various cancer cell lines. This research highlights the potential of oxetane derivatives in the development of new anticancer agents (W. Wardakhan, D. A. Ibrahim, M. Y. Zaki, 2011).

Safety and Hazards

Wirkmechanismus

Mode of Action

Oxetanes, the class of compounds to which 2-(oxetan-3-yl)acetonitrile belongs, are known to interact with their targets through various mechanisms, including ring-opening reactions .

Biochemical Pathways

Oxetanes have been reported to be involved in a variety of applications in medicinal and agricultural chemistry , suggesting that they may affect multiple biochemical pathways.

Eigenschaften

IUPAC Name |

2-(oxetan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c6-2-1-5-3-7-4-5/h5H,1,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVDJSCCYCAJSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.